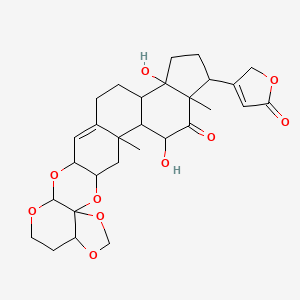![molecular formula C12H12N2O2 B14487940 2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione CAS No. 64804-71-3](/img/structure/B14487940.png)
2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione, typically involves coupling reactions of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
Applications De Recherche Scientifique
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in coordination chemistry, the nitrogen atoms in the bipyridine rings can form strong bonds with metal centers, affecting the electronic properties of the resulting complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its coordination chemistry applications.
4,4’-Bipyridine: Another common bipyridine isomer used in the synthesis of viologens and other electroactive materials.
Uniqueness
2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of methyl groups at the 2’ and 6’ positions can affect the steric and electronic environment, making it distinct from other bipyridine derivatives .
Propriétés
Numéro CAS |
64804-71-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2,6-dimethyl-1-(2-oxopyridin-1-yl)pyridin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(15)8-10(2)14(9)13-6-4-3-5-12(13)16/h3-8H,1-2H3 |
Clé InChI |
OMMMSYHNDDQEMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1N2C=CC=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


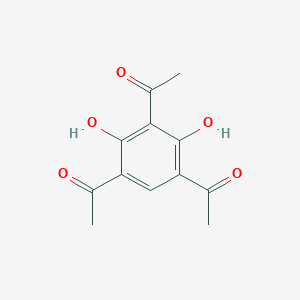
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
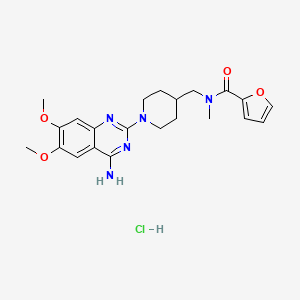
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
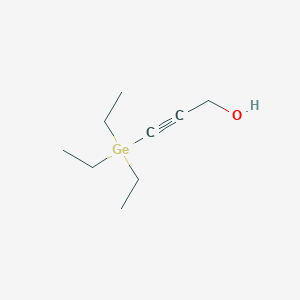
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
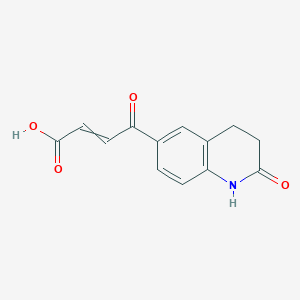
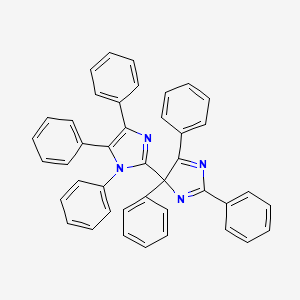
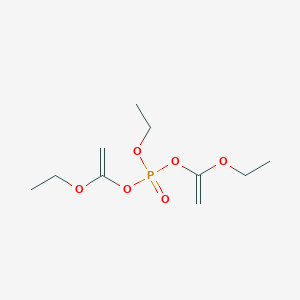
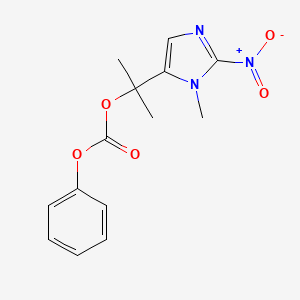
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
